Product packaging for Methoctramine hydrate(Cat. No.:)

Methoctramine hydrate

Cat. No.: B12062007
M. Wt: 1329.7 g/mol
InChI Key: XIIINYPADNNZHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Discovery within the Polymethylene Tetraamine Class

Methoctramine (B27182) belongs to a class of organic compounds known as polymethylene tetraamines. wikipedia.org The development of methoctramine was part of a broader effort to create selective antagonists for muscarinic acetylcholine (B1216132) receptors. This research led to the discovery that polymethylene tetraamines could be chemically modified to achieve selectivity for different receptor subtypes. unibo.it Specifically, research demonstrated that benextramine, another polymethylene tetraamine, could serve as a lead compound for designing polyamines with specific affinity for muscarinic receptors, which ultimately led to the synthesis of methoctramine. unibo.it

The structure-activity relationship studies within this class revealed that the length of the carbon chains and the nature of the substituents on the nitrogen atoms were crucial for determining the compound's blocking activity and selectivity for M2 muscarinic receptors. nih.gov Optimum activity was found with a specific configuration: eight methylene (B1212753) groups between the inner nitrogen atoms and six between the inner and outer nitrogens. nih.gov

Classification as a Muscarinic Acetylcholine Receptor Ligand

Methoctramine is classified as a competitive antagonist of muscarinic acetylcholine receptors, with a notable preference for the M2 subtype. wikipedia.orgnih.gov Muscarinic receptors are a class of G protein-coupled receptors that are involved in the parasympathetic nervous system. They are categorized into five subtypes, M1 through M5. frontiersin.org The M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, while the M1, M3, and M5 receptors are coupled to Gq/11 proteins, which activate phospholipase C. frontiersin.orgfrontiersin.org

Methoctramine's selectivity for the M2 receptor is a key feature. medchemexpress.comcaymanchem.com Binding studies have shown that it has a significantly higher affinity for cardiac M2 receptors compared to M1 and M3 receptors. caymanchem.comnih.gov This selectivity allows researchers to specifically target and study the function of M2 receptors. At higher concentrations, methoctramine can also exhibit allosteric properties, meaning it can bind to a site on the receptor that is different from the primary (orthosteric) binding site of acetylcholine. wikipedia.orgnih.govresearchgate.net This allosteric interaction can further modulate the receptor's function. nih.govfrontiersin.orgresearchgate.net

Significance as a Pharmacological Research Tool in Cholinergic Systems

The high selectivity of methoctramine for the M2 muscarinic receptor has made it an invaluable tool in pharmacological research. unibo.it It allows scientists to differentiate between muscarinic receptor subtypes and to investigate the specific physiological roles of M2 receptors. nih.govnih.gov

Key Research Applications:

Cardiovascular Research: Due to the high concentration of M2 receptors in the heart, methoctramine has been used to study their role in regulating heart rate. wikipedia.org It has been shown to inhibit muscarine-induced bradycardia (slowing of the heart rate) in animal models. medchemexpress.com

Respiratory Research: Methoctramine has been employed to investigate the function of M2 receptors in the airways. nih.gov Studies have used it to demonstrate the presence of autoinhibitory M2 receptors on cholinergic nerves in the lungs. nih.gov

Neuroscience Research: The cholinergic system is crucial for cognitive functions like learning and memory. nih.gov While M1 receptors are more prominent in brain regions associated with memory, the selectivity of methoctramine allows for the dissection of the roles of different muscarinic receptor subtypes in the central nervous system. nih.govnih.gov

Urological Research: Research in animal models of spinal cord injury has shown that methoctramine can suppress bladder overactivity, highlighting the role of M2 receptors in bladder function. caymanchem.com

Table 1: Affinity of Methoctramine for Muscarinic Receptor Subtypes

Receptor SubtypeIC50 (nM) in CHO-K1 cells
M192
M26.1
M3770
M4260
M5217

This table presents the half maximal inhibitory concentration (IC50) values of methoctramine for different muscarinic receptor subtypes expressed in Chinese hamster ovary (CHO-K1) cells. A lower IC50 value indicates a higher binding affinity. Data sourced from Cayman Chemical. caymanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C72H130Cl4N8O5 B12062007 Methoctramine hydrate

Properties

Molecular Formula

C72H130Cl4N8O5

Molecular Weight

1329.7 g/mol

IUPAC Name

N,N'-bis[6-[(2-methoxyphenyl)methylamino]hexyl]octane-1,8-diamine;hydrate;tetrahydrochloride

InChI

InChI=1S/2C36H62N4O2.4ClH.H2O/c2*1-41-35-23-13-11-21-33(35)31-39-29-19-9-7-17-27-37-25-15-5-3-4-6-16-26-38-28-18-8-10-20-30-40-32-34-22-12-14-24-36(34)42-2;;;;;/h2*11-14,21-24,37-40H,3-10,15-20,25-32H2,1-2H3;4*1H;1H2

InChI Key

XIIINYPADNNZHA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNCCCCCCNCCCCCCCCNCCCCCCNCC2=CC=CC=C2OC.COC1=CC=CC=C1CNCCCCCCNCCCCCCCCNCCCCCCNCC2=CC=CC=C2OC.O.Cl.Cl.Cl.Cl

Origin of Product

United States

Molecular Pharmacology of Muscarinic Acetylcholine Receptor Interactions

Muscarinic Receptor Subtype Selectivity and Quantitative Affinity Profiling

Preferential Antagonism of M2 Muscarinic Receptors

Methoctramine (B27182) is well-established as a potent and highly selective competitive antagonist of the M2 muscarinic receptor subtype. nih.govnih.govnih.gov This selectivity is particularly evident in cardiac tissues, where M2 receptors are predominantly expressed. wikipedia.orgnih.gov In vitro studies on isolated guinea pig atria, which are rich in M2 receptors, have determined pA2 values for methoctramine ranging from 7.74 to 7.93, indicating high antagonist potency. nih.gov These values were consistent regardless of the agonist used, such as muscarine (B1676868) or carbachol (B1668302). nih.gov Further quantitative analysis in Chinese hamster ovary (CHO-K1) cells expressing cloned human muscarinic receptors revealed an IC50 value of 6.1 nM for the M2 receptor. caymanchem.com In vivo studies corroborate these findings, showing that methoctramine effectively inhibits M2 receptor-mediated effects like bradycardia (slowing of heart rate) in rats. nih.gov This pronounced cardioselectivity has positioned methoctramine as a critical tool for differentiating muscarinic receptor functions. nih.govnih.gov

Comparative Affinity and Selectivity Across M1, M3, M4, and M5 Receptor Subtypes

While methoctramine shows a strong preference for the M2 receptor, its affinity for other muscarinic subtypes is significantly lower. nih.govcaymanchem.com Research on cloned human muscarinic receptors expressed in CHO-K1 cells has provided a clear quantitative profile of this selectivity. caymanchem.com Compared to its high affinity for the M2 receptor (IC50 = 6.1 nM), methoctramine binds with considerably less potency to M1 (IC50 = 92 nM), M5 (IC50 = 217 nM), M4 (IC50 = 260 nM), and M3 (IC50 = 770 nM) receptors. caymanchem.com This demonstrates a selectivity ratio of approximately 15-fold for M2 over M1, and over 126-fold for M2 over M3. caymanchem.com

Functional studies support this profile; methoctramine was found to be 54 to 132 times less potent in guinea pig and rat ileum preparations (predominantly M3 receptors) than in atrial preparations (M2 receptors). nih.gov However, the selectivity between M2 and M4 receptors is less pronounced. physiology.org Some studies suggest methoctramine binds to M4 receptors with a high affinity that is comparable to its M2 affinity. core.ac.ukfrontiersin.org It has been noted that methoctramine discriminates poorly between M2 and M4 receptors, with only a twofold greater affinity for M2 over M4 in some contexts. physiology.org The M5 receptor demonstrates an intermediate affinity for methoctramine. capes.gov.br

Comparative Affinity of Methoctramine at Cloned Human Muscarinic Receptor Subtypes
Receptor SubtypeIC50 (nM) caymanchem.comSelectivity Ratio (M2 vs. Other)
M26.11
M19215.1
M521735.6
M426042.6
M3770126.2

Binding Mechanisms and Allosteric Modulatory Properties

Characterization of Competitive Orthosteric Binding Mechanisms

At its primary mode of action, particularly at the M2 receptor, methoctramine functions as a competitive antagonist. wikipedia.orgnih.gov This means it binds to the same site as the endogenous neurotransmitter, acetylcholine (B1216132), known as the orthosteric site, thereby preventing receptor activation. wikipedia.org Evidence for this competitive mechanism comes from in vitro pharmacological studies. nih.gov For instance, when methoctramine was used in combination with atropine (B194438), another competitive muscarinic antagonist, the resulting effect was a simple addition of their individual antagonist activities. nih.gov This additive interaction is characteristic of two agents competing for the same receptor binding site. nih.gov

Identification and Analysis of Allosteric Binding Sites and Their Contributions

Beyond its competitive antagonism, methoctramine exhibits more complex binding behaviors, including allosteric modulation, especially at higher concentrations. wikipedia.orgnih.govresearchgate.net Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site, inducing conformational changes that can alter the affinity or efficacy of the primary ligand. mdpi.comresearchgate.net

Research has revealed that methoctramine is a bitopic, or dualsteric, antagonist. mdpi.com Its high-affinity binding to M2 receptors involves a simultaneous interaction with both the orthosteric site and a secondary, allosteric binding site. nih.govresearchgate.netresearchgate.net This dual engagement contributes to its potent antagonism. nih.gov

Furthermore, methoctramine can interact with the M2 receptor in a purely allosteric manner under certain conditions. nih.govresearchgate.net When the orthosteric site is already occupied by another ligand, such as N-methylscopolamine (NMS), methoctramine can still bind with low affinity to the allosteric site. nih.govresearchgate.net In this mode, it acts as an allosteric modulator that physically "traps" the orthosteric ligand, slowing its dissociation from the receptor. nih.govresearchgate.netresearchgate.net This allosteric property was also suggested by experiments where combining methoctramine with the known allosteric antagonist gallamine (B1195388) resulted in a less-than-additive effect, indicating interaction with a secondary site. nih.gov

Molecular Determinants of Allosteric Interaction, Including Specific Amino Acid Residues and Extracellular Loops

The molecular basis for methoctramine's allosteric interactions has been investigated through mutagenesis studies, pinpointing specific domains and amino acid residues on the muscarinic receptors. nih.govresearchgate.net The allosteric binding site that contributes to methoctramine's high-affinity, bitopic interaction is located in the extracellular domain of the M2 receptor, specifically between the second (o2) and third (o3) extracellular loops. nih.govresearchgate.netmdpi.com

Detailed analysis has identified a key amino acid residue, Glutamate-175 (E175), located in the second extracellular loop of the M2 receptor, as a primary point of interaction for methoctramine's purely allosteric binding. nih.govresearchgate.netmdpi.com

The selectivity of methoctramine is also determined by the structure of these extracellular loops. The lower affinity of methoctramine for the M3 receptor subtype is attributed to a specific structural hindrance. nih.govresearchgate.net In the M3 receptor, a hydrogen bond forms between Lysine-523 in the third extracellular loop and Glutamate-219 in the second extracellular loop. nih.govresearchgate.netresearchgate.net This interaction is believed to obstruct methoctramine's access to the allosteric site, leading to an impaired interaction and consequently, the observed low-affinity binding at the M3 receptor. nih.govresearchgate.net

Impact of Allosteric Modulation on Orthosteric Ligand Binding Kinetics and Receptor Conformation

Methoctramine is recognized not only as a competitive antagonist at M2 muscarinic receptors but also for its allosteric properties, particularly at higher concentrations. nih.govresearchgate.net Its binding mechanism is characterized as bitopic or dualsteric, meaning it interacts with two distinct sites on the receptor. mdpi.com Research confirms that methoctramine's high-affinity binding to M2 receptors involves a simultaneous interaction with both the primary, or orthosteric, binding site (where acetylcholine binds) and a secondary, allosteric site located between the receptor's second and third extracellular loops. nih.govresearchgate.net

This dual interaction has a significant impact on the binding kinetics of other ligands. For instance, in the presence of the radiolabeled orthosteric antagonist N-methylscopolamine (NMS), methoctramine physically obstructs the dissociation of NMS from the orthosteric site, effectively slowing down its release. nih.govresearchgate.net This kinetic effect is a hallmark of its allosteric action. semanticscholar.org Detailed analyses have identified two modes of interaction: a transient binding to the allosteric site followed by a more stable, concurrent binding to both the allosteric and orthosteric sites. mdpi.com

The selectivity of methoctramine for the M2 receptor over the M3 subtype can be partly attributed to structural differences in the allosteric binding region. nih.gov In M3 receptors, a hydrogen bond between specific amino acid residues (lysine 523 and glutamate (B1630785) 219) hinders methoctramine's access to the allosteric site, leading to a much lower binding affinity. nih.govresearchgate.net At M2 receptors, methoctramine can bind with low affinity solely to the allosteric site even when the orthosteric site is occupied by another molecule like NMS, primarily through an interaction with glutamate 175 in the second extracellular loop. nih.govresearchgate.net

Radioligand dissociation kinetic assays are a crucial method for detecting and validating this type of allosteric interaction. semanticscholar.org By measuring the dissociation rate of a pre-bound radiolabeled ligand in the presence of the modulator, researchers can identify allosteric effects even when equilibrium binding assays might not, for instance, in cases of neutral binding cooperativity where the modulator affects association and dissociation rates to an equal extent. semanticscholar.org

Table 1: Binding Affinity of Methoctramine at Cloned Human Muscarinic Receptors This table summarizes the inhibitory constants (IC50) of methoctramine at the five muscarinic receptor subtypes expressed in Chinese Hamster Ovary (CHO-K1) cells.

Receptor SubtypeIC50 (nM)Primary G-Protein Coupling
M192Gq/11
M26.1Gi/o
M3770Gq/11
M4260Gi/o
M5217Gq/11

Data sourced from Buckley, N.J., et al. (1989), as cited by Cayman Chemical. caymanchem.com

G-Protein Coupling and Downstream Signaling Pathway Modulation

The functional consequences of methoctramine's binding are determined by the G-proteins to which the muscarinic receptor subtypes are coupled. The five subtypes are broadly divided into two major signaling pathways. frontiersin.orgfrontiersin.org

Effects on Gi/o Protein-Coupled Signaling, including Adenylate Cyclase Inhibition and Cyclic AMP Modulation

M2 and M4 muscarinic receptors, the primary targets for methoctramine, preferentially couple to the Gi/o family of G-proteins. mdpi.comfrontiersin.orgfrontiersin.organe.pl Activation of these receptors by an agonist typically leads to the inhibition of the enzyme adenylate cyclase. frontiersin.organe.pl This action reduces the intracellular synthesis of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.organe.pl As a selective antagonist at M2 receptors, methoctramine blocks this inhibitory pathway. By preventing agonist-induced activation of the M2 receptor, methoctramine effectively disinhibits adenylate cyclase, thereby preventing the decrease in cAMP levels that would otherwise occur. This mechanism is crucial in tissues where M2 receptor activation plays a significant modulatory role, such as in the heart and certain neuronal populations. frontiersin.orgnih.gov

Influence on Gq/11 Protein-Coupled Phosphoinositide Hydrolysis Pathways

In contrast to M2/M4 receptors, the M1, M3, and M5 subtypes are coupled to Gq/11 proteins. frontiersin.orgfrontiersin.organe.pl Agonist binding to these receptors activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). science.govdtic.mil This cascade ultimately leads to an increase in intracellular calcium (Ca2+) and activation of protein kinase C. ane.pl

Methoctramine exhibits a significantly lower affinity for M3 receptors compared to M2 receptors. caymanchem.comnih.gov Studies in mouse duodenal myocytes have shown that acetylcholine-induced Ca2+ release is mediated by M3 receptors coupled to Gq proteins. nih.gov In these experiments, methoctramine acted as a low-affinity antagonist, consistent with its M2-selective profile. nih.gov Therefore, methoctramine's primary role is not to directly modulate Gq/11-mediated pathways but rather to selectively block Gi/o-mediated signaling, with minimal impact on phosphoinositide hydrolysis at concentrations where it is selective for M2 receptors.

Investigations into Other Intracellular Signaling Cascades, such as Protein Kinase C Activation

The influence of methoctramine extends to other signaling molecules, including Protein Kinase C (PKC). The activation of PKC can be downstream of both Gq/11 (via DAG) and Gi/o pathways. Research in the rat auditory cortex has revealed that muscarinic receptor activation can reduce the release of the neurotransmitter GABA by inhibiting presynaptic calcium channels. nih.gov This effect is mediated predominantly by M2 receptors acting through a phosphatidylinositol-3-kinase (PI3K) and a Ca2+-independent PKC pathway. nih.gov The M2-selective antagonist methoctramine was shown to block the majority of this muscarinic-induced effect, indicating that by antagonizing the M2 receptor, it prevents the subsequent activation of this specific PKC pathway. nih.gov A smaller component of the effect was attributed to M1 receptors acting via a separate PLC/Ca2+-dependent PKC pathway. nih.gov

Role in Voltage-Dependent Calcium Channel and Potassium Channel Modulation

Methoctramine is involved in the modulation of ion channel activity, primarily through its antagonism of M2 receptors. The M2 and M4 receptors are known to modulate the conductance of ion channels, such as inward rectifying potassium ion channels, via the βγ-subunits of the Gi/o G-proteins. mdpi.com

Furthermore, methoctramine has been shown to block the muscarinic inhibition of voltage-dependent calcium channels. nih.govbiosynth.com In the rat auditory cortex, the reduction of GABA release by muscarinic agonists is achieved through the inhibition of presynaptic N- and P/Q-type Ca2+ channels. nih.gov This inhibition is mediated mostly by M2 receptors, and the effect is largely blocked by methoctramine, demonstrating its role in preventing the modulation of these specific calcium channels. nih.gov

Table 2: Summary of Methoctramine's Effects on Signaling Pathways

Signaling Pathway Component Receptor Subtype Involved Methoctramine's Effect Research Finding
Adenylate Cyclase / cAMP M2 (Gi/o-coupled) Prevents agonist-induced inhibition of adenylate cyclase, thus preventing a decrease in cAMP. frontiersin.organe.pl Acts as an antagonist at M2 receptors, which normally inhibit this pathway. frontiersin.organe.pl
Phosphoinositide Hydrolysis (PLC) M3 (Gq/11-coupled) Low-affinity antagonist; minimal effect at M2-selective concentrations. nih.gov Showed low affinity for inhibiting acetylcholine-induced Ca2+ release. nih.gov
Protein Kinase C (PKC) M2 (via PI3K) Blocks the activation of a Ca2+-independent PKC pathway. nih.gov Prevents the M2-mediated reduction of GABA release in the auditory cortex. nih.gov
Voltage-Dependent Ca2+ Channels M2 Prevents agonist-induced inhibition of N- and P/Q-type channels. nih.gov Blocks the muscarinic modulation of presynaptic calcium channels. nih.gov

Preclinical Pharmacological Investigations in Diverse Biological Systems

Cardiovascular System Studies

The cardiovascular effects of methoctramine (B27182) have been extensively studied, revealing its significant influence on heart rate, myocardial function, and vascular dynamics through its selective antagonism of M2 muscarinic receptors.

Methoctramine has demonstrated significant effects on heart rate regulation, primarily through its ability to inhibit bradycardia (a slowed heart rate) induced by vagal nerve stimulation or the administration of muscarinic agonists. nih.govmdpi.comnih.gov As a selective antagonist, methoctramine blocks the M2 receptors in the heart. wikipedia.org Under normal physiological conditions, the activation of these M2 receptors by acetylcholine (B1216132) slows the speed of conduction at the sinoatrial and atrioventricular nodes, resulting in a reduced heart rate. wikipedia.org By competitively blocking these receptors, methoctramine prevents this action, leading to an increase in heart rate. wikipedia.org

In anesthetized guinea pigs, methoctramine effectively inhibited bradycardia induced by both vagal stimulation and exogenous acetylcholine. nih.govnih.gov Similarly, in anesthetized and pithed rats, it strongly counteracted the bradycardic effects of muscarinic agonists like methacholine (B1211447) and muscarine (B1676868). nih.gov Studies in conscious dogs have also shown that methoctramine can prevent fentanyl-induced bradycardia in a dose-dependent manner, although higher doses were noted to sometimes result in sinus tachycardia. nih.govsci-hub.se

Summary of Methoctramine's Effects on Cardiac Rate in Animal Models
Animal ModelInducing Agent for BradycardiaEffect of MethoctramineReference
Guinea Pig (anesthetized)Vagal Stimulation / AcetylcholineInhibition of bradycardia nih.gov, nih.gov
Rat (anesthetized and pithed)Methacholine / MuscarineStrong inhibition of bradycardia nih.gov
Dog (conscious)FentanylPrevention of bradycardia (dose-dependent) sci-hub.se, nih.gov

Investigations in isolated perfused rabbit hearts have shown that methoctramine has a notable influence on myocardial contractility and coronary perfusion. The compound was found to minimize the decrease in developed tension (a measure of myocardial contractility) induced by cholinergic agonists such as acetylcholine and arecaidine (B1214280) propargyl ester. nih.gov This effect is attributed to its potent antagonistic activity at cardiac M2 receptors. nih.gov

Furthermore, methoctramine demonstrated an ability to increase coronary perfusion pressure, an effect also mediated by the blockade of M2 receptors in the heart. nih.gov These findings suggest that by antagonizing M2 receptors, methoctramine can counteract the negative inotropic (force of contraction) effects of cholinergic stimulation on the myocardium and influence coronary blood flow.

The effects of methoctramine on vascular tone and blood pressure are complex and appear to be species-dependent. In anesthetized guinea pigs, intravenous administration of methoctramine produced significant, dose-dependent decreases in mean arterial blood pressure, suggesting a hypotensive effect. nih.gov This action was attributed to selective M2 receptor antagonism. nih.gov

Conversely, in studies with conscious dogs, higher doses of methoctramine were associated with hypertension, which was suggested to be a consequence of the increased heart rate. sci-hub.se In anesthetized rats, methoctramine did not significantly affect the depressor action of methacholine, which is mediated by vascular M2 receptors. nih.gov It also showed a low affinity for M3 receptors that mediate vasodilation. nih.gov Further research in spontaneously hypertensive rats suggests an involvement of central M2 receptors in the pressor response, where methoctramine was a potent agent in preventing the increase in blood pressure induced by physostigmine. nih.gov These varied findings indicate that methoctramine's influence on blood pressure is not due to a direct effect on vascular tone but rather a combination of its cardiac effects and central nervous system activity. nih.govnih.govnih.gov

Effects of Methoctramine on Blood Pressure in Different Animal Models
Animal ModelObserved Effect on Blood PressurePostulated MechanismReference
Guinea Pig (anesthetized)Dose-dependent hypotensionSelective M2 receptor antagonism nih.gov
Dog (conscious)Hypertension (at high doses)Secondary to increased heart rate sci-hub.se
Rat (anesthetized)No significant effect on methacholine-induced depressionLow affinity for vascular M2 receptors nih.gov
Rat (spontaneously hypertensive)Inhibition of physostigmine-induced pressor responseCentral M2 receptor involvement nih.gov

In the isolated perfused rabbit heart, methoctramine has been shown to play a role in the modulation of prostaglandin (B15479496) synthesis. Cholinergic agonists like acetylcholine and arecaidine propargyl ester induce an increase in prostaglandin synthesis in this model. nih.gov Methoctramine was found to significantly attenuate this increase in a concentration-dependent manner. nih.gov This suggests that the cardiac M2 receptors, for which methoctramine has a high affinity, are involved in mediating the cholinergic stimulation of prostaglandin output in cardiac tissues. nih.gov

Respiratory System Investigations

In the respiratory system, methoctramine has been instrumental in defining the roles of different muscarinic receptor subtypes in the regulation of airway function.

Methoctramine exhibits a dual effect on airway smooth muscle, which is dependent on its concentration and the specific location of the M2 receptors it antagonizes. In guinea pigs, at lower doses, methoctramine was found to facilitate vagally-induced bronchoconstriction. nih.govnih.gov This is because it blocks the pre-junctional M2 autoreceptors located on pulmonary cholinergic nerve terminals. nih.gov These autoreceptors normally function to inhibit the release of acetylcholine, so their blockade by methoctramine leads to an increased release of acetylcholine and, consequently, enhanced contraction of the airway smooth muscle. nih.govnih.gov

However, at higher concentrations, methoctramine can act on the post-junctional M3 receptors on the airway smooth muscle, leading to an inhibition of contraction induced by both nerve stimulation and exogenous acetylcholine. nih.govnih.gov Studies on murine airway smooth muscle have further elucidated the role of post-junctional M2 receptors, showing that their activation can augment neurally mediated cholinergic contractions, and this effect is blocked by methoctramine. mdpi.comoup.comoup.com

Urinary System Research

Methoctramine has been instrumental in studying the cholinergic control of bladder function. In isolated rat detrusor strips, it significantly inhibits carbachol-induced bladder contractions in a concentration-dependent manner. nih.gov It also decreases the amplitude of electrically evoked isovolumetric contractions. nih.gov In vivo studies in rats with neurogenic and obstruction-induced detrusor overactivity show that intravenous methoctramine increases the voiding interval and bladder compliance while decreasing the number of spontaneous contractions during the filling phase. nih.gov

While M3 receptors are considered the primary mediators of direct detrusor contraction, the more abundant M2 receptors play a modulatory role. nih.govjst.go.jp Studies in various mouse strains have shown that methoctramine's antagonist affinity in the bladder is sometimes consistent with M3 receptors, suggesting that in a normal bladder, the M3 subtype is the predominant mediator of contraction. nih.govresearchgate.net However, in pig and human bladder tissues, methoctramine acts as a surmountable antagonist to the contractile effects of pilocarpine, with an affinity profile consistent with M2 receptor blockade. clinicsinsurgery.com This highlights potential species-specific differences and the complex interplay between M2 and M3 receptor functions in bladder contractility.

Research suggests that the urothelium can modulate bladder afferent pathway activity. nih.govnih.gov Studies in anesthetized female rats have demonstrated a significant role for the M2 receptor subtype in this process. nih.govnih.gov Bladder overactivity induced by the intravesical administration of a non-selective muscarinic agonist, oxotremorine-M, was effectively blocked by M2-selective antagonists, including methoctramine. nih.govnih.gov In contrast, M3-selective antagonists did not suppress this induced overactivity. nih.govnih.gov These findings indicate that the M2 mAChR subtype is crucial in the local cholinergic modulation of bladder afferent activity, which contributes to bladder overactivity. nih.gov

Methoctramine has been evaluated in various models of lower urinary tract dysfunction. Its efficacy in reducing overactivity has been demonstrated in rat models of both neurogenic bladder (induced by acetic acid) and bladder outlet obstruction. nih.gov In these models, methoctramine reduces non-voiding contractions and improves bladder compliance. nih.gov The role of M2 receptors may become more pronounced in certain pathological states. jst.go.jp For instance, in bladder tissue from patients with neurogenic bladder dysfunction, M2 receptors may play a more direct role in mediating contractions compared to normal bladder tissue, where M3 receptors are dominant. jst.go.jpnih.gov The urinary bladder expresses all five muscarinic receptor subtypes (M1-M5), and changes in their expression and function can occur in different bladder disorders, affecting the detrusor, prejunctional nerves, and the urothelium. semanticscholar.orgresearchgate.net

Table 2: Effects of Methoctramine in Models of Bladder Dysfunction

Model System Key Finding Implication Citation(s)
Rat (Obstruction-induced & Neurogenic Overactivity) Decreased spontaneous contractions, increased voiding interval and compliance. M2 antagonism can alleviate bladder overactivity. nih.gov
Rat (Muscarinic agonist-induced Overactivity) Blocked bladder overactivity when administered intravesically. M2 receptors are key in modulating bladder afferent pathways. nih.govnih.gov
Human Tissue (Neurogenic Bladder Dysfunction) M2 receptors may mediate contractions in pathological states. The role of M2 receptors can be enhanced in disease. jst.go.jpnih.gov

Urethral brush cells (UBCs) are specialized cholinergic chemosensory cells in the urethral epithelium that can initiate a reflex detrusor activation upon stimulation by bitter substances. nih.govnih.gov The responsiveness of these cells is modulated by a cholinergic negative autocrine feedback mechanism involving M2 and M5 muscarinic receptors. nih.govnih.gov Pharmacological studies in isolated mouse UBCs showed that selective M2 inhibition with methoctramine enhanced the cellular response to a bitter stimulus. nih.govnih.gov This suggests that acetylcholine released from UBCs normally acts on their own M2 receptors to attenuate the response, providing a local regulatory loop. nih.gov

Central and Peripheral Nervous System Studies

In the central nervous system (CNS), methoctramine has been shown to interact with neuronal muscarinic receptors, though its effects can be complex. In N1E-115 neuroblastoma cells and rat brain regions, it was found to bind to a secondary, allosteric site on muscarinic receptors and demonstrated poor selectivity between M1-linked and noncardiac-M2 linked second messenger responses. nih.gov At higher concentrations, methoctramine by itself was observed to stimulate inositol (B14025) phosphate (B84403) formation in rat cerebrocortical cells. nih.govumn.edu

In the peripheral nervous system, methoctramine has been used to study the role of muscarinic receptors at the neuromuscular junction (NMJ). As a preferential M2/M4 receptor antagonist, its application to mouse NMJs induces terminal sprouting and some terminal withdrawal. jneurosci.org This indicates a role for even-numbered (M2/M4) mAChRs in maintaining synaptic stability. jneurosci.org Further studies have shown that methoctramine can significantly prevent the muscle weakness caused by organophosphorus compounds like paraoxon. nih.govresearchgate.net In mouse models of organophosphate poisoning, methoctramine was as effective as the non-selective antagonist atropine (B194438) at improving survival, suggesting that specific blockade of M2/M4 receptors could be a valuable therapeutic strategy. nih.govresearchgate.net Additionally, systemic administration of methoctramine has been shown to improve motor behavior in a mouse model of amyotrophic lateral sclerosis (ALS). ucl.ac.uk

Effects on Synaptic Transmission and Plasticity in Specific Brain Regions (e.g., Hippocampus CA1 area)

The hippocampus, particularly the CA1 region, is a critical area for learning and memory, processes that are heavily dependent on synaptic plasticity. Muscarinic receptors, including the M2 subtype, are known to modulate neuronal excitability and synaptic plasticity in this region. nih.gov Studies have shown that the activation of muscarinic receptors can influence long-term potentiation (LTP), a cellular correlate of learning and memory. The precise role of methoctramine in modulating these processes in the CA1 area continues to be an area of active investigation. Research suggests that while synaptic plasticity is a key mechanism for memory formation, the specific contribution of M2 receptor antagonism by methoctramine on LTP and long-term depression (LTD) in the CA1 region requires further elucidation. escholarship.orgescholarship.org

Impact on Neuronal Excitability and Cholinergic Tone

Methoctramine's primary mechanism of action is the competitive antagonism of muscarinic receptors, thereby inhibiting the effects of acetylcholine. wikipedia.org By blocking presynaptic M2 autoreceptors on cholinergic nerve terminals, methoctramine can increase the release of acetylcholine, thereby enhancing cholinergic tone in certain tissues. nih.gov For instance, in guinea-pig airways, methoctramine has been shown to facilitate contractions induced by nerve stimulation, demonstrating its ability to modulate cholinergic neurotransmission. nih.govnih.gov This modulation of cholinergic tone can have significant effects on neuronal excitability. In the brain, where all five muscarinic receptor subtypes are expressed, these receptors play a crucial role in regulating neuronal excitability and synaptic plasticity. nih.gov

Interactions with Other Neurotransmitter Systems (e.g., Dopaminergic Pathways)

The cholinergic and dopaminergic systems are intricately linked, and modulation of one can significantly impact the other. mdpi.comfrontiersin.org Research has demonstrated that methoctramine can influence dopaminergic pathways. In studies using freely moving rats, perfusion of methoctramine into the substantia nigra led to an increase in dopamine (B1211576) levels in that region. nih.gov However, this interaction also attenuated the increase in extracellular dopamine levels in the striatum induced by L-dopa. nih.gov This suggests a complex interplay where methoctramine, by acting on muscarinic receptors in the substantia nigra, can modulate the nigrostriatal dopaminergic system. nih.gov

Brain RegionEffect of MethoctramineImpact on Neurotransmitter Levels
Substantia NigraPerfusionIncrease in extracellular dopamine nih.gov
StriatumNigral PerfusionAttenuation of L-dopa-induced increase in dopamine nih.gov

Modulation of Cellular Processes such as Osteogenic Differentiation in Specific Cell Lines

The influence of methoctramine extends beyond neuronal systems to cellular differentiation processes. While direct studies on methoctramine's effect on osteogenic differentiation are limited, the broader context of cellular modulation by agents that affect second messenger systems is relevant. nih.gov Osteogenic differentiation is a complex process involving the transformation of mesenchymal stem cells into osteoblasts. nih.govmdpi.com Methoctramine has been shown to have 'agonist-like' effects on second messenger systems like phosphoinositide and cyclic AMP at micromolar concentrations. nih.gov Given that these pathways are integral to cellular homeostasis and differentiation, it is plausible that methoctramine could indirectly influence processes like osteogenesis. However, more direct research is needed to establish a definitive link.

Other Organ System and Cellular Studies

Investigation of Diverse Tissue-Specific Muscarinic Receptor-Mediated Responses

The effects of methoctramine vary significantly across different tissues due to the differential expression and function of muscarinic receptor subtypes.

Airways: In guinea-pig airways, methoctramine demonstrates a complex dose-dependent effect. At lower concentrations, it facilitates vagally-induced bronchoconstriction by blocking presynaptic M2 autoreceptors. nih.govnih.gov At higher concentrations, it can block post-junctional M3 receptors, leading to the inhibition of acetylcholine-induced bronchoconstriction. nih.govnih.gov

Heart: As a cardioselective M2 antagonist, methoctramine inhibits the bradycardia induced by both vagal stimulation and acetylcholine. wikipedia.orgnih.gov This is consistent with the role of M2 receptors in reducing heart rate. wikipedia.org

Bladder: In the human bladder, the M3 receptor is primarily responsible for detrusor muscle contraction. nih.gov Studies have shown that methoctramine, an M2 selective antagonist, is less effective than M3 antagonists in reducing carbachol-induced contractions in bladder tissue. nih.gov

Organ SystemPrimary Muscarinic Receptor Subtype InvolvedEffect of Methoctramine
Airways (low concentration)Presynaptic M2Facilitation of bronchoconstriction nih.govnih.gov
Airways (high concentration)Post-junctional M3Inhibition of bronchoconstriction nih.govnih.gov
HeartM2Inhibition of bradycardia wikipedia.orgnih.gov
BladderM2 (less prominent than M3)Less effective in reducing contraction nih.gov

Exploration of Potential Non-Muscarinic Mechanisms of Action

While methoctramine is primarily characterized by its interaction with muscarinic receptors, some studies have indicated potential non-muscarinic effects, particularly at higher concentrations.

Structure Activity Relationship Sar Studies and Analog Design

Systematic Structural Modifications of the Polymethylene Tetraamine Backbone

The defining feature of methoctramine (B27182) is its long, flexible polymethylene tetraamine backbone. SAR studies have demonstrated that both the length of the carbon chains separating the four nitrogen atoms and the nature of the substituents on these nitrogens are critical determinants of its interaction with muscarinic receptors.

The spacing between the nitrogen atoms in the polymethylene tetraamine chain is a crucial factor for optimal binding to muscarinic receptors. Research has shown that the specific arrangement in methoctramine, with an eight-methylene chain separating the two inner nitrogens and six-methylene chains between the inner and outer nitrogens, is optimized for high-affinity binding at cardiac M2 muscarinic receptors nih.gov.

Alterations to these chain lengths can significantly impact receptor affinity. For instance, studies on methoctramine-related polyamines as muscular nicotinic acetylcholine (B1216132) receptor (nAChR) antagonists revealed that increasing the chain length that separates the amine functions can lead to a significant enhancement in potency at nAChRs nih.gov. This highlights that variations in the backbone length can modulate the selectivity profile of these compounds, shifting their activity between muscarinic and nicotinic receptors. The optimal cardiac M2 receptor activity is associated with the specific eight- and six-carbon chain lengths found in the parent methoctramine molecule nih.gov.

Table 1: Effect of Polymethylene Chain Length on Receptor Activity
Structural ModificationEffect on Muscarinic (M2) ActivityEffect on Nicotinic (nAChR) ActivityReference
Optimal (8 methylenes between inner N; 6 between inner/outer N)Optimal potency at cardiac M2 receptorsBaseline affinity nih.gov
Increased chain length between amine groupsPotency may decrease or selectivity may shiftSignificant improvement in potency nih.gov

The substituents attached to both the terminal (outer) and inner nitrogen atoms of the tetraamine backbone play a pivotal role in determining the antagonist's potency and selectivity profile nih.govnih.gov.

Terminal Nitrogen Substituents:

Hydrophobic Groups: The presence of bulky, hydrophobic groups on the terminal nitrogens is a key feature. In methoctramine, these are N-(2-methoxybenzyl) groups. Increasing the size of these hydrophobic moieties can significantly enhance binding affinity for nAChRs. For example, an analog with a diphenylethyl group was more potent at nAChRs than methoctramine, while one with a 2-methoxyphenethyl group was less potent nih.gov.

Heterocyclic Groups: Replacing the benzylic moiety with other groups can enhance M2 receptor potency. Analogs such as Furtramine and Mefurtramine, which incorporate 2-furyl or 5-methyl-2-furyl groups, respectively, were found to be more potent and selective than methoctramine itself nih.gov.

Unsymmetrical Substitution: The design of unsymmetrical tetraamines, where the substituents on the terminal nitrogens are different, has led to compounds with novel selectivity profiles. Tripitramine, a nonsymmetrical analog, is one of the most potent and selective M2 antagonists identified nih.gov. Another unsymmetrical compound, Dipitramine, which bears two substituents on the same terminal nitrogen, showed the highest affinity for M1 muscarinic receptors and could differentiate between all four tested muscarinic subtypes nih.gov.

Inner Nitrogen Substituents:

Methodological Approaches in Methoctramine Hydrate Research

Functional Assays in Isolated Tissue Preparations (e.g., Organ Baths) and Cell Cultures

Functional assays are crucial for understanding the physiological or cellular effects of methoctramine's receptor antagonism. These assays are performed in isolated tissues or cultured cells.

Organ Bath Studies involve mounting isolated tissues, such as guinea pig atria, ileum, or trachea, in an organ bath containing a physiological salt solution. researchgate.netnih.gov The contractile or relaxant responses of the tissue to various agonists are measured in the presence and absence of methoctramine (B27182). For example, in isolated guinea pig left atrium (rich in M2 receptors) and ileum (rich in M3 receptors), methoctramine has been used to determine its antagonist potency (pA2 value). nih.gov Such studies have consistently demonstrated methoctramine's high potency in antagonizing M2 receptor-mediated responses, such as the negative inotropic effects of carbachol (B1668302) in the atria, while showing much lower potency against M3 receptor-mediated responses like ileal contractions. researchgate.netnih.gov In vitro, a 1 µM concentration of methoctramine has been shown to inhibit the acetylcholine-induced reduction of contractions in isolated guinea pig tracheal tubes. caymanchem.combiomol.com

Cell Culture Assays utilize cultured cells that endogenously or recombinantly express specific muscarinic receptor subtypes. caymanchem.combiomol.com These assays can measure various downstream signaling events, such as changes in intracellular calcium levels, adenylyl cyclase activity, or cell proliferation. For instance, in CHO-K1 cells expressing different muscarinic receptor subtypes, methoctramine's ability to antagonize agonist-induced responses confirms its M2 selectivity. caymanchem.combiomol.com In human glioblastoma cell lines, methoctramine has been used to demonstrate that the anti-proliferative effects of certain muscarinic agonists are not mediated by M2 receptors. researchgate.net

In Vitro and In Vivo Electrophysiological Techniques (e.g., Patch-Clamp Recording, Field Potential Recordings)

Electrophysiological techniques provide insights into how methoctramine affects the electrical properties of individual cells and neuronal networks.

Patch-Clamp Recording is an in vitro technique used to measure the ion currents flowing through the membrane of a single cell. nih.govjneurosci.org This method has been employed to study the effects of methoctramine on ion channels coupled to muscarinic receptors in various cell types, including neurons. nih.govjneurosci.org For example, in hippocampal CA1 pyramidal neurons, patch-clamp recordings have been used to investigate the role of different muscarinic receptor subtypes in modulating neuronal excitability. nih.govjneurosci.org In these studies, methoctramine can be applied to determine if M2 receptors are involved in the observed cholinergic effects on afterpotentials and firing patterns.

In Vivo Field Potential Recordings are used to measure the collective electrical activity of a population of neurons in a specific brain region of a living animal. ane.plane.pl This technique has been utilized to examine the role of M2 receptors in synaptic plasticity and memory formation in the hippocampus. ane.plane.pl For example, by administering methoctramine and recording field excitatory postsynaptic potentials (fEPSPs) in the CA1 region of freely moving rats, researchers have investigated the contribution of M2 receptors to learning and memory processes. ane.plane.pl Some studies have shown that intraperitoneal injection of methoctramine can increase the amplitude of fEPSPs in untrained rats. ane.pl

Molecular Biology and Genetic Approaches, including Receptor Mutagenesis and Knockout Animal Models

Molecular biology and genetic tools have provided a deeper understanding of the molecular basis of methoctramine's selectivity and the physiological roles of the M2 receptor.

Receptor Mutagenesis involves altering the amino acid sequence of a receptor to identify key residues involved in ligand binding. Studies have used reciprocal mutations of M2 and M3 receptors to investigate the molecular determinants of methoctramine's high affinity and selectivity for the M2 subtype. nih.gov These experiments have revealed that specific amino acids in the extracellular loops of the M2 receptor are crucial for methoctramine binding. nih.gov

Knockout Animal Models , particularly mice lacking the M2 muscarinic receptor (M2 knockout mice), have been invaluable in dissecting the physiological functions of this receptor subtype. nih.govnih.gov By comparing the responses of M2 knockout mice to wild-type mice in various behavioral and physiological tests, researchers can confirm the M2-mediated effects of methoctramine. For instance, studies on bladder function have utilized M2 knockout mice to clarify the roles of M2 and M3 receptors in bladder contraction. nih.gov Similarly, the heart rate response to atropine (B194438) and methoctramine has been studied in NaV1.8 knockout mice to explore potential interactions between this sodium channel and muscarinic receptors. frontiersin.org

Computational Chemistry and Molecular Modeling, such as Molecular Dynamics Simulations

Computational approaches complement experimental studies by providing a detailed, atomistic view of the interactions between methoctramine and its receptor.

Molecular Dynamics (MD) Simulations are used to simulate the movement of atoms and molecules over time, allowing researchers to predict the binding mode of methoctramine to the M2 receptor. nih.gov These simulations have supported the hypothesis that methoctramine's high-affinity binding involves simultaneous interaction with both the orthosteric (primary) and an allosteric (secondary) binding site on the M2 receptor. nih.gov Computational studies have also been used to investigate the unbinding pathways of antagonists from the M3 receptor, providing insights that could be relevant for understanding the kinetics of methoctramine at the M2 receptor. acs.org

Advanced Biochemical and Biophysical Techniques, including Fluorescence Energy Transfer (FRET)

Advanced biochemical and biophysical techniques offer novel ways to study the dynamics of receptor-ligand interactions in real-time.

Fluorescence Resonance Energy Transfer (FRET) is a technique that can measure the distance between two fluorescent molecules. In the context of methoctramine research, FRET has been used to study the kinetics of its binding to the M2 receptor. nih.gov By fusing a green fluorescent protein (GFP) to the receptor and using a fluorescently labeled precursor of methoctramine, researchers can monitor the association and dissociation of the ligand from the receptor in real-time. nih.gov These studies have provided further evidence for the complex binding mechanism of methoctramine, involving interactions with both orthosteric and allosteric sites. nih.gov

Immunohistochemistry and Receptor Expression Profiling

Immunohistochemistry and receptor expression profiling are techniques used to visualize the location and distribution of specific receptors within tissues and cells.

Immunohistochemistry utilizes antibodies that specifically bind to a target protein, in this case, the M2 muscarinic receptor, to visualize its presence in tissue sections. nih.gov This technique has been employed to confirm the expression of M2 receptors in specific brain regions, such as the preoptic-anterior hypothalamic area, and to correlate receptor density with physiological functions like the regulation of the oestrous cycle in rats. nih.gov It has also been used to show the co-localization of M4 receptors with somatostatin (B550006) in the duodenal mucosa, providing a rationale for the observed effects of different muscarinic antagonists. jpp.krakow.pl

Receptor Expression Profiling involves quantifying the levels of receptor mRNA or protein in different tissues or cell types. This information is crucial for interpreting the results of functional and binding assays. For example, knowing the relative expression levels of M2 and M3 receptors in the bladder is essential for understanding the effects of methoctramine on bladder contractility. nih.gov

Interactive Table: Compound Names Mentioned
Compound Name
4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP)
Acetylcholine (B1216132)
Atropine
Carbachol
Darifenacin
Methoctramine hydrate
N-methylscopolamine
p-Fluoro-hexahydro-sila-difenidol (p-F-HHSiD)
Pirenzepine
Tolterodine
Tropicamide
Tripitramine

Future Research Directions and Unanswered Questions

Further Elucidation of Complex Allosteric Mechanisms and Biased Signaling at Muscarinic Receptors

Methoctramine (B27182) is recognized as an M2-selective competitive antagonist that also displays allosteric properties, particularly at higher concentrations. nih.govresearchgate.netresearchgate.net Its high-affinity binding to M2 receptors is attributed to a "bitopic" or "dualsteric" mechanism, where it simultaneously interacts with both the orthosteric binding site and an allosteric site located in the extracellular vestibule of the receptor. nih.govresearchgate.netcas.cz This dual interaction is a key determinant of its selectivity. Molecular dynamics simulations and mutagenesis studies have revealed that methoctramine's ability to engage with this allosteric pocket on the M2 receptor is crucial for its high-affinity binding. nih.govresearchgate.net In contrast, at the M3 receptor, a hydrogen bond between specific amino acid residues in the second and third extracellular loops hinders methoctramine's access to the allosteric site, resulting in lower affinity. nih.govresearchgate.net

While this bitopic binding model is established, the precise kinetics and the full extent of the allosteric modulation are still being unraveled. For instance, at high concentrations, methoctramine can slow the dissociation of other orthosteric ligands, such as N-methylscopolamine (NMS), from the M2 receptor by binding to the allosteric site and physically obstructing the exit pathway of the orthosteric ligand. nih.govresearchgate.net

The concept of "biased signaling," where a ligand preferentially activates certain downstream signaling pathways over others, is a burgeoning field in G protein-coupled receptor (GPCR) pharmacology. mdpi.com Structurally different agonists can induce distinct receptor conformations, leading to selective engagement with a subset of cellular transducers. mdpi.com While methoctramine is primarily an antagonist, its complex binding mechanism suggests it could potentially induce or modulate biased signaling. Future research should investigate whether methoctramine's interaction with the M2 receptor, particularly its allosteric engagement, could favor or inhibit specific G-protein or β-arrestin pathways, leading to a biased functional outcome. Understanding these nuances could pave the way for designing ligands with more precise therapeutic effects.

Investigating the Full Spectrum of Non-Canonical Muscarinic Receptor-Mediated Actions and Their Underlying Mechanisms

Traditionally, M2 muscarinic receptors are known to couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. However, emerging evidence suggests that muscarinic receptors, including the M2 subtype, can engage in "non-canonical" signaling pathways that are independent of this classical pathway.

For example, studies in non-small cell lung cancer (NSCLC) cell lines, which express all five muscarinic receptor subtypes, have shown that endogenous acetylcholine (B1216132) can act as an autocrine/paracrine growth factor. tandfonline.com In these cells, the M2-selective antagonist methoctramine was found to inhibit tumor cell proliferation in a dose-dependent manner, suggesting a role for M2 receptors in promoting cancer growth. tandfonline.com This effect was associated with a decrease in the phosphorylation of p44/42 MAPK and Akt, key components of signaling pathways involved in cell growth and survival. tandfonline.com Furthermore, blocking M2 receptor signaling with methoctramine was shown to reverse the epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis. tandfonline.com

In a different context, the investigation of myopia pathogenesis in human scleral fibroblast cells has pointed towards a non-canonical cAMP pathway linked to muscarinic receptors. oamjms.eu In this system, methoctramine was used as a tool to probe the involvement of M2 receptors in signaling cascades that influence inositol (B14025) 1,4,5-trisphosphate (IP3) and phosphorylated myosin light chain (MLC), which are beyond the canonical adenylyl cyclase inhibition. oamjms.eu Additionally, in airway smooth muscle cells, methoctramine has been shown to reduce the amplitude of inward currents mediated by non-selective cation channels, indicating an M2 receptor involvement in regulating ion channel activity that is not directly tied to cAMP levels. mdpi.com

These findings underscore the need for further research into the full spectrum of non-canonical signaling mediated by M2 receptors and the role of methoctramine in modulating these pathways. Uncovering these mechanisms could reveal novel therapeutic targets for a range of diseases, from cancer to ocular disorders.

Development of Next-Generation M2-Selective Pharmacological Probes with Enhanced Specificity and Modified Activity

Methoctramine has been an invaluable pharmacological tool for distinguishing M2 receptors from other muscarinic subtypes, particularly M1 and M3. adooq.com However, its selectivity over M4 receptors is less pronounced. caymanchem.combiomol.com This has spurred the development of next-generation M2-selective antagonists with improved specificity profiles.

The unique bitopic binding mode of methoctramine has provided a blueprint for the rational design of new ligands. By creating hybrid molecules that combine an orthosteric binding element with an allosteric moiety connected by a linker, researchers have been able to develop dualsteric antagonists with varying subtype selectivities. acs.org For example, by using atropine (B194438) or scopolamine (B1681570) as the orthosteric component and phthalimide (B116566) or naphthalimide derivatives as the allosteric part, novel bitopic antagonists have been synthesized. acs.org Interestingly, the spatial orientation of the orthosteric portion within the binding pocket can influence the allosteric interaction and thereby alter the M2/M5 subtype selectivity of the hybrid molecule. acs.org

Furthermore, the development of M2-selective positive allosteric modulators (PAMs) of orthosteric antagonists represents a novel approach. mdpi.com These PAMs can enhance the binding of a non-selective antagonist to the M2 receptor, effectively making it subtype-selective. This strategy holds promise for creating highly specific pharmacological probes. The availability of crystal structures for the M2 receptor in both its inactive and active states has significantly accelerated the in-silico design and virtual screening of new chemical entities with potential M2-selective allosteric modulatory activity. mdpi.com

Exploration of Novel Pharmacological Concepts Based on M2 Receptor Modulation in Biological Systems

The modulation of M2 receptors by compounds like methoctramine has opened up novel pharmacological concepts for therapeutic intervention in various diseases. Beyond its well-known cardiovascular effects, M2 receptor antagonism is being explored in other areas.

In oncology, the discovery that M2 receptor activation can promote the growth of certain cancers, such as neuroblastoma and non-small cell lung cancer, has led to the investigation of M2 antagonists as potential anti-cancer agents. tandfonline.commdpi.com In neuroblastoma cells, the combination of an M2 agonist with chemotherapy has been shown to counteract drug resistance by downregulating the expression of ATP-binding cassette (ABC) efflux pumps. mdpi.com This suggests that modulating M2 receptor activity could be a strategy to enhance the efficacy of existing cancer therapies. mdpi.com

In the central nervous system, M2 receptors are involved in the autoregulation of acetylcholine release. nih.gov By blocking these presynaptic autoreceptors, M2 antagonists like methoctramine can increase the release of acetylcholine, which could be beneficial in conditions characterized by cholinergic deficits. The development of M2-selective agonists with biased signaling properties is also a promising area. nih.gov Such agonists, which selectively activate the Gαi-mediated pathway (cAMP inhibition) without engaging other signaling cascades, could offer therapeutic benefits, for instance as non-opioid analgesics, with a reduced side-effect profile. nih.gov

Comparative Pharmacological Profiling of Methoctramine Hydrate with Other Muscarinic Antagonists and Modulators

The pharmacological profile of methoctramine is best understood when compared with other muscarinic antagonists. Its defining feature is its high selectivity for the M2 receptor subtype over M1, M3, and M5 receptors.

Table 1: Comparative Affinity of Methoctramine and Other Muscarinic Antagonists at Human Muscarinic Receptor Subtypes

CompoundM1 (IC50, nM)M2 (IC50, nM)M3 (IC50, nM)M4 (IC50, nM)M5 (IC50, nM)Selectivity (M2 vs. M3)
Methoctramine 926.1770260217~126-fold
Atropine -----Non-selective
Pirenzepine -----M1-selective
4-DAMP -----M3-selective
Gallamine (B1195388) -----M2-selective (allosteric)
AF-DX 116 -----M2-selective
Data compiled from various sources. caymanchem.combiomol.com IC50 values represent the concentration of the antagonist required to inhibit 50% of specific radioligand binding.

In functional studies, the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve, is often used to quantify antagonist potency.

Table 2: Comparative pA2 Values of Muscarinic Antagonists in Various Tissues

CompoundTissueReceptor SubtypepA2 Value
Methoctramine Guinea Pig AtriaM27.74 - 7.93
Methoctramine Guinea Pig IleumM35.81 - 6.20
Methoctramine Rat Detrusor (cAMP elevated)M27.3
Atropine Gland CellsM39.4
4-DAMP Gland CellsM38.6
Pirenzepine Human Forearm VasculatureM16.71
AF-DX 116 Human Forearm VasculatureM25.32
Data compiled from various sources. nih.govahajournals.orgauajournals.org

Compared to the non-selective antagonist atropine , methoctramine offers significant M2 selectivity. nih.govPirenzepine is known for its preference for M1 receptors, while 4-diphenylacetoxy-N-methylpiperidine (4-DAMP) is a potent M3-selective antagonist. nih.govebi.ac.ukGallamine , another M2-selective antagonist, is distinguished from methoctramine by its primarily allosteric mechanism of action. ucl.ac.uk A combination of methoctramine and gallamine produces a less than additive antagonistic effect, confirming they act at different sites on the receptor. In contrast, when combined with atropine, methoctramine's effect is additive, as expected for two antagonists competing for the same orthosteric site. AF-DX 116 is another M2-selective antagonist, though in some tissues, methoctramine has demonstrated a more selective profile. researchgate.netucl.ac.uk

This comparative profiling is essential for selecting the appropriate pharmacological tool for a given experiment and for interpreting the results in the context of the complex pharmacology of the muscarinic receptor family.

Q & A

What is the receptor selectivity profile of methoctramine hydrate, and how should this inform experimental design?

Answer:
this compound is a selective M2 muscarinic acetylcholine receptor (mAChR) antagonist with distinct binding affinities across receptor subtypes. Key selectivity data includes:

Receptor SubtypeIC50 (nM)Source
M26.1Buckley et al.
M192Buckley et al.
M3770Buckley et al.
M4260Buckley et al.
M5217Buckley et al.

Methodological Guidance:

  • Use concentrations ≤1 µM to minimize off-target M1/M3/M4/M5 receptor effects .
  • Validate selectivity via comparative assays (e.g., M2 vs. M3 KO models or subtype-specific antagonists like pirenzepine for M1) .

What are the key methodological considerations when using this compound in in vitro studies?

Answer:

  • Solubility: Prepare stock solutions in PBS (pH 7.2) at 10 mg/mL, ensuring no precipitation .
  • Stability: Store powder at -20°C (stable for ≥4 years); avoid freeze-thaw cycles for dissolved aliquots .
  • Concentration Range:
    • Guinea pig tracheal tube: 0.01–1 µM for selective M2 blockade .
    • Avoid >10 µM to prevent non-specific M3 receptor inhibition .

How can researchers resolve contradictory data on this compound's dual facilitation and inhibition of nerve-mediated responses?

Answer:
Contradictory effects (e.g., bronchoconstriction facilitation at 7–240 nmol/kg vs. inhibition at >10 µM) arise from concentration-dependent actions:

  • Low doses (≤1 µM): Selective M2 blockade enhances vagally mediated bronchoconstriction by disinhibiting acetylcholine release .
  • High doses (>10 µM): Non-specific M3 receptor inhibition reduces exogenous acetylcholine responses .

Resolution Strategies:

  • Perform dose-response curves across 0.01–100 µM.
  • Combine with M3 antagonists (e.g., 4-DAMP) to isolate M2 effects .

What advanced techniques are recommended to study this compound's impact on bladder afferent pathways in spinal cord injury models?

Answer:

  • Model System: Rat spinal injury models with oxotremorine M-induced bladder hyperactivity .
  • Methodology:
    • Administer methoctramine (1–10 mg/kg, i.v.) and monitor urodynamic parameters (e.g., intravesical pressure, voiding frequency) .
    • Use cystometry with concurrent electrophysiology to assess afferent nerve activity .
    • Validate via M2/M3 receptor KO models or subtype-specific antibodies .

How does this compound's nicotinic receptor interaction complicate data interpretation in autonomic ganglia studies?

Answer:
At ≥1 µM, methoctramine inhibits ganglionic transmission via nicotinic receptor blockade, independent of M1/M2 effects . This can confound results in systems like:

  • Guinea pig tracheal tube: Reduced preganglionic stimulation efficacy vs. postganglionic responses .
    Mitigation Strategies:
  • Use selective nicotinic antagonists (e.g., hexamethonium) as controls.
  • Limit exposure to ≤0.1 µM in ganglia-dependent assays .

What analytical approaches are critical for assessing this compound's allosteric modulation of mAChRs?

Answer:
Methoctramine exhibits allosteric binding at M2 receptors, altering orthosteric ligand affinity . Key methods include:

  • Saturation Binding Assays: Compare [³H]NMS binding with/without methoctramine to calculate cooperativity (α) .
  • Functional Assays: Measure Ca²⁺ flux or cAMP inhibition in CHO-K1 cells expressing M2 receptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.